molecular formula C18H24N2O4 B109487 (4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 959577-59-4

(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No. B109487
CAS RN: 959577-59-4
M. Wt: 332.4 g/mol
InChI Key: FVYUVNZXIBSYAM-CYBMUJFWSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing (4R)-tryptophan. Notably, metal-free catalyzed oxidative trimerization of indoles using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in air has been developed. This approach yields 2-(1H-indol-3-yl)-2,3′-biindolin-3-ones, which can be further modified to obtain (4R)-tryptophan derivatives .

Additionally, an efficient one-step electrochemical cross-dehydrogenative coupling process has been employed to synthesize 3-(indol-2-yl)quinoxalin-2(1H)-ones, which could serve as intermediates for (4R)-tryptophan derivatives .


Molecular Structure Analysis

The molecular structure of (4R)-tryptophan consists of an indole ring, a pentanoic acid side chain, and a chiral center at the C4 position. The indole moiety contributes to its aromatic character and biological activity .


Chemical Reactions Analysis

The formation of (4R)-tryptophan can involve various reactions, including oxidative trimerization of indoles, electrochemical cross-dehydrogenative coupling, and intramolecular N-nucleophilic addition. Mechanistic studies have elucidated the regioselective bond cleavage and coordination steps in these processes .

Scientific Research Applications

Multicomponent Reactions (MCRs)

Indole derivatives are pivotal in the synthesis of complex organic compounds through multicomponent reactions. These reactions allow for the efficient construction of diverse heterocyclic compounds, which are essential in drug discovery and development . The subject compound can be used to introduce indole moieties into polycyclic structures, enhancing the chemical and biomedical potential of the resulting molecules.

Synthesis of Heterocyclic Compounds

The indole ring system found in the compound is frequently employed in the synthesis of various heterocyclic compounds. These structures are sought after for their biological and pharmaceutical activities, and the compound can serve as a precursor for the design and synthesis of new heterocycles with promising properties .

Organic Synthesis

In organic chemistry, the compound can be utilized in tandem reactions to create 2,3-disubstituted indoles. This process involves a sequence of reduction, condensation, fragmentation, and cyclization, showcasing the compound’s versatility in complex organic synthesis .

Formal Syntheses of Natural Products

The compound’s structure is conducive to the formal synthesis of natural products like leucomidine A and goniomitine. These syntheses often require intricate reactions that can be facilitated by the compound’s reactive functional groups, aiding in the exploration of natural product analogs .

Density Functional Theory (DFT) Studies

Researchers can employ the compound in theoretical studies, such as DFT calculations, to predict the behavior of molecules during chemical reactions. This helps in understanding reaction mechanisms and designing new reactions that can be applied in practical synthesis .

properties

IUPAC Name

(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20-13(8-9-16(21)22)10-12-11-19-15-7-5-4-6-14(12)15/h4-7,11,13,19H,8-10H2,1-3H3,(H,20,23)(H,21,22)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYUVNZXIBSYAM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Boc-4-amino-5-(1H-indol-3-YL)-pentanoic acid

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